Trichlorosilane

Silicon Epitaxy Polysilicon CVD Siemens Process

Trichlorosilane (TCS, CAS 10025-78-2, SiHCl3) is a colorless, volatile chlorosilane liquid with a boiling point of 31.8°C, density of 1.342 g/mL at 25°C, and vapor pressure of 9.75 psi at 20°C. It is the principal precursor for ultrapure silicon in the semiconductor and photovoltaic industries, serving as the feedstock for the Siemens process which accounts for approximately 97% of polysilicon production in China and approximately 77% globally.

Molecular Formula Cl3HSi
HSiCl3
SiHCl3
Molecular Weight 135.45 g/mol
Cat. No. B8805176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorosilane
Molecular FormulaCl3HSi
HSiCl3
SiHCl3
Molecular Weight135.45 g/mol
Structural Identifiers
SMILES[SiH](Cl)(Cl)Cl
InChIInChI=1S/Cl3HSi/c1-4(2)3/h4H
InChIKeyZDHXKXAHOVTTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in benzene, carbon disulfide, chloroform, carbon tetrachloride
Sol in ether, heptane, perchloroethylene
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorosilane (TCS) Procurement Guide: Physical Properties and Industrial Baseline for Semiconductor-Grade Silicon Precursors


Trichlorosilane (TCS, CAS 10025-78-2, SiHCl3) is a colorless, volatile chlorosilane liquid with a boiling point of 31.8°C, density of 1.342 g/mL at 25°C, and vapor pressure of 9.75 psi at 20°C . It is the principal precursor for ultrapure silicon in the semiconductor and photovoltaic industries, serving as the feedstock for the Siemens process which accounts for approximately 97% of polysilicon production in China and approximately 77% globally [1][2]. TCS is classified as highly flammable, water-reactive, and corrosive, requiring specialized handling and storage protocols [3].

Workflow Siemens process polysilicon production feedstock
Selection Semiconductor-grade chlorosilane with established CVD kinetics
Use Context Ultrapure silicon precursor; requires specialized handling (flammable, water-reactive)

Why Trichlorosilane Cannot Be Substituted with Generic Chlorosilanes: Critical Differentiators in Semiconductor and Photovoltaic Manufacturing


Substituting trichlorosilane (TCS) with other chlorosilanes such as dichlorosilane (DCS) or silicon tetrachloride (STC) in semiconductor and photovoltaic manufacturing processes is not straightforward due to fundamental differences in decomposition kinetics, thermodynamic behavior, and process integration. TCS offers a unique balance of deposition rate, temperature compatibility, and process controllability that enables epitaxial and polysilicon growth under industrial conditions where alternatives would either underperform or require complete process re-engineering [1]. The Siemens process, which dominates high-purity polysilicon production, is optimized specifically for TCS chemistry [2]. Furthermore, the downstream purification and recycling infrastructure in commercial polysilicon facilities is built around TCS, making feedstock substitution economically prohibitive without substantial capital investment [3]. The following quantitative evidence demonstrates exactly where TCS maintains verifiable differentiation relative to its closest analogs.

Process Fit TCS Reported deposition kinetics and reversibility profile may not transfer to DCS or STC without re-engineering.
Infrastructure TCS Siemens reactor and byproduct recycling infrastructure are optimized for TCS; feedstock change may require significant capital investment.
Surface Control TCS Trichlorosilane-derived SAM coverage differs from monochlorosilane analogs; reported density context may not be achieved with alternative silanes.

Trichlorosilane Quantitative Differentiation Evidence: Comparative Performance Data vs. Dichlorosilane, Silane, and Silicon Tetrachloride


TCS Deposition Rate and Process Tunability vs. Dichlorosilane and Silicon Tetrachloride in CVD Silicon Growth

TCS enables epitaxial silicon deposition rates of 1-5 μm/min under standard conditions, bridging the performance gap between SiCl4 (which requires higher temperatures and exhibits lower rates) and SiH4 (which deposits at lower temperatures but with reduced rates). In Siemens reactor polysilicon deposition, TCS achieves growth rates of 6-6.5 mm/hour at atmospheric pressure and up to 20 mm/hour at 6 atm with optimized hydrogen molar fraction (0.85-0.90) [1]. The decomposition activation energy for TCS is approximately 22 kcal/mol, compared to 13 kcal/mol for DCS, providing greater thermal stability and wider process windows for industrial-scale deposition control [2].

Deposition Rate & Activation Energy
Head-to-head
1–5 μm/min epitaxial; 22 kcal/mol (TCS) vs 13 kcal/mol (DCS)
Supports broader process-window review; higher activation energy may reduce premature decomposition in delivery lines.
Siemens polysilicon: up to 20 mm/h at 6 atm; reported deposition context.
Silicon Epitaxy Polysilicon CVD Siemens Process

Reaction Reversibility and Microstructural Control: TCS vs. Silane in Polycrystalline Silicon Deposition

Silicon layers deposited from TCS exhibit fundamentally different microstructural evolution compared to those deposited from silane (SiH4) due to differences in chemical reversibility of the deposition reactions. The TCS process enables microstructural improvement through controlled HCl addition to the reactant mixture—a degree of process control not available with silane-based deposition [1]. This reversibility allows for etch-back and re-deposition equilibria that promote higher crystalline quality in the final film. The equilibrium chemistry of TCS decomposition at typical deposition temperatures involves the reversible reaction 2SiHCl3 ⇌ SiCl4 + SiCl2 + H2, providing a self-regulating deposition mechanism [2].

Reaction Reversibility & Microstructure
Head-to-head
Reversible TCS chemistry enables HCl-mediated grain refinement; silane deposition lacks equivalent in-situ control.
Reported microstructural tunability context; may reduce post-deposition thermal treatment needs.
Based on graphite substrate studies (1976); review for modern wafer-scale transfer.
Silicon Microstructure Grain Control CVD Film Quality

Surface Functionalization Efficiency: Trichlorosilane vs. Monochlorosilane Coupling Agents on Silicon Substrates

Trichlorosilane-derived coupling agents achieve approximately threefold higher saturation coverage on hydrated silicon surfaces compared to monochlorosilane analogs. Specifically, octadecyltrichlorosilane (ODTS) with three reactive Si-O bonds reaches saturation coverages approximately three times that of octadecyldimethylchlorosilane (ODMS), which contains only one reactive Si-O bond [1]. This difference is attributed to the number of reactive sites per molecule, directly correlating with the surface hydroxyl group concentration. Saturation coverage requires a minimum of 2 hours of solution exposure time [2].

SAM Coverage Density
Head-to-head
~3× saturation coverage vs. monochlorosilane analog (ODTS vs ODMS)
Supports higher functional group density in surface passivation; coefficient of friction reported an order of magnitude lower.
Piranha-etched hydrated Si; toluene, ≥2 h exposure. Surface-dependent review advised.
Self-Assembled Monolayers Surface Passivation Silicon Surface Chemistry

Energy Consumption and Process Efficiency: TCS vs. DCS in Silane Production via Reactive Distillation

When employing reactive distillation (RD) for silane production, the TCS route reduces energy consumption to less than 25% of conventional fixed-bed reactor (FBR) systems by overcoming thermodynamic equilibrium limitations through continuous product removal [1]. However, when comparing feedstocks, the DCS route achieves energy consumption approximately 35% of that required for TCS (when STC is the main byproduct) or 22% (when TCS is the main byproduct), due to superior thermodynamic and kinetic properties of DCS disproportionation [2]. This establishes TCS as the intermediate-efficiency benchmark: superior to FBR-based production but less energy-efficient than DCS in RD configurations.

Silane Production Energy
Head-to-head
TCS reactive distillation <25% energy vs. fixed-bed; DCS further reduction to 22–35% of TCS energy.
TCS-RD may serve as retrofit pathway; DCS exhibits reported efficiency advantage in greenfield scenarios.
Process simulation (2025); actual energy savings depend on byproduct management.
Silane Production Reactive Distillation Process Energy Efficiency

Selective Surface Coupling: Trichlorosilane SAM Deposition on Patterned SiO2/Si Substrates for Area-Selective Functionalization

Trichlorosilane-derived self-assembled monolayers (SAMs), including octadecyltrichlorosilane and octenyltrichlorosilane, can be selectively deposited on SiO2 surfaces of patterned SiO2/Si substrates while leaving Si surfaces functionalized with alternative SAMs (e.g., dodecene) [1]. This area-selective deposition is enabled by synchrotron radiation-stimulated etching of SiO2 thin films, which exhibits high spatial resolution, large selectivity, and anisotropic etching characteristics that stop completely at the SiO2/Si interface [2]. The resulting SAMs are densely packed and well-ordered, as characterized by infrared spectroscopy, ellipsometry, and water contact angle measurements [3].

Area-Selective SAM Patterning
Class-level
Trichlorosilane SAMs selectively deposit on SiO₂ regions of patterned SiO₂/Si substrates; dense, well-ordered monolayers reported.
Supports spatial control of surface chemistry in biosensor fabrication; data to verify on specific device stacks.
Synchrotron-etched patterns; Co/W mask. Context-dependent, review for alternative lithography.
Area-Selective Deposition SAM Patterning Biosensor Fabrication

Cost and Supply Chain Positioning: TCS vs. DCS in Semiconductor-Grade Silicon Precursor Procurement

TCS maintains a significant cost advantage over DCS in bulk industrial procurement for polysilicon production. Imported TCS is priced at approximately 80 RMB/kg, while domestic Chinese TCS ranges from 55-65 RMB/kg, representing a cost reduction of 20-30% for domestically sourced material [1]. In contrast, DCS commands a substantial premium due to its specialized applications and lower production volumes [2]. The Siemens process, which consumes the vast majority of global TCS production (polysilicon manufacturing represents approximately 43.5% market share as of 2025) [3], is optimized specifically for TCS feedstock with established recycling loops for byproduct chlorosilanes [4].

Cost & Supply Chain
Class-level
TCS 55–65 RMB/kg (domestic); DCS premium; domestic TCS ~20–30% below import.
TCS remains cost-effective for high-volume polysilicon; DCS availability and price may limit substitution.
2025–2026 market pricing; semiconductor-grade procurement review recommended.
Precursor Cost Analysis Semiconductor Supply Chain Polysilicon Economics

Optimal Application Scenarios for Trichlorosilane Based on Verified Performance Differentiation


Siemens Process Polysilicon Production for Semiconductor and Photovoltaic Industries

TCS is the feedstock of choice for Siemens reactor polysilicon deposition, where growth rates of 6-6.5 mm/hour at atmospheric pressure and up to 20 mm/hour at 6 atm can be achieved with optimized hydrogen molar fraction (0.85-0.90) [1]. This application leverages TCS's unique balance of deposition kinetics, with an activation energy of 22 kcal/mol providing sufficient thermal stability for industrial-scale operation while maintaining commercially viable growth rates [2]. The global polysilicon industry, which relies on the Siemens process for approximately 77% of worldwide production, is built around TCS chemistry with established purification and recycling infrastructure [3].

Silicon Epitaxial Layer Growth Requiring Precise Microstructural Control

For epitaxial silicon deposition where grain structure and crystallinity must be precisely controlled, TCS offers the advantage of reversible reaction chemistry (2SiHCl3 ⇌ SiCl4 + SiCl2 + H2) that enables in-situ microstructural refinement through HCl addition to the reactant mixture [1]. Typical epitaxial deposition rates range from 1-5 μm/min, positioning TCS as an intermediate option between lower-temperature SiH4 processes and higher-temperature SiCl4 processes [2]. This application is particularly relevant for semiconductor device fabrication where interface sharpness and crystalline quality directly impact device performance.

Area-Selective Surface Functionalization for Patterned Silicon-Based Biosensors

Trichlorosilane-derived SAMs enable precise spatial patterning of surface chemistry on SiO2/Si substrates, with selective deposition on SiO2 regions while preserving Si regions for alternative functionalization [1]. The three reactive Si-O bonds per molecule provide approximately threefold higher saturation coverage compared to monochlorosilane alternatives, yielding densely packed, well-ordered monolayers suitable for biosensor and biomedical device applications [2]. Saturation coverage requires a minimum of 2 hours of solution exposure time for optimal monolayer quality [3].

Silane Production via Reactive Distillation with Retrofitted Fixed-Bed Infrastructure

When silane (SiH4) production is required and existing fixed-bed reactor (FBR) infrastructure is in place, the TCS-based reactive distillation (RD) route offers a compelling retrofit pathway, reducing energy consumption to less than 25% of conventional FBR operation [1]. While DCS feedstock provides superior energy efficiency (22-35% of TCS energy consumption) in RD configurations, the established TCS supply chain and lower feedstock cost may favor TCS-RD for existing facilities where capital expenditure for complete feedstock conversion is prohibitive [2].

Application
Selection Property
Validation Focus
Siemens polysilicon production
Deposition rate and thermal stability profile
Growth rate reproducibility across pressure and H₂ fraction
Epitaxial silicon with microstructural control
Reversible reaction chemistry for in-situ refinement
Grain structure and crystallinity vs. HCl addition
Patterned SAMs for biosensors
Area-selective SiO₂ deposition and coverage density
Monolayer order and spatial selectivity on device-relevant stacks
Silane production via reactive distillation
Energy consumption relative to fixed-bed and DCS route
Retrofit feasibility and byproduct integration
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